
Asteriscunolide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asteriscunolide D is a natural product found in Asteriscus sericeus, Asteriscus daltonii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- The first synthesis of asteriscunolide D, a biologically active humulene natural product, was achieved without the use of protecting groups. This synthesis involved a diastereoselective thionium ion initiated cyclization and a stereospecific thioether activation-elimination protocol for selective E-olefin formation (Trost et al., 2012).
- A method for the asymmetric synthesis of seven humulanolides, including asteriscunolide D, was developed. This method features a one-step ring-opening/ring-closing metathesis cascade reaction (Han, Li, & Li, 2014).
- The stereochemistry of asteriscunolides, including asteriscunolide D, was re-examined and corrected using X-ray diffraction methods, leading to a new understanding of their configurations (Feliciano et al., 1985).
Chemical Analysis and Derivatives
- Chemical analysis of Algerian plant Pulicaria undulata led to the isolation of new humulene sesquiterpenoids, including enantiomers of asteriscunolides A-D. These compounds demonstrated in vitro anti-inflammatory activity (Boumaraf et al., 2017).
- Humulene derivatives from Asteriscus graveolens, including asteriscunolides A-D, were studied for their structural and configurational properties (Dahmy et al., 1985).
Biological Activity and Applications
- Humulene derivatives isolated from Asteriscus hierochunticus, including asteriscunolides A and C, exhibited antileishmanial activities and potential as tubulin inhibitors in silico (Metwaly et al., 2021).
- Extracts from Asteriscus graveolens, containing sesquiterpene lactone asteriscunolide isomers, showed potential in enhancing the effects of chemotherapy drugs in lymphoma cell models (Tayeh & Ofir, 2018).
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(4E,7E)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7+,10-5+ |
InChI-Schlüssel |
CAHQQYHQUHYOGU-LZIZUESTSA-N |
Isomerische SMILES |
C/C/1=C\CCC2=CC(C(/C=C/C1=O)(C)C)OC2=O |
Kanonische SMILES |
CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |
Synonyme |
asteriscunolide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



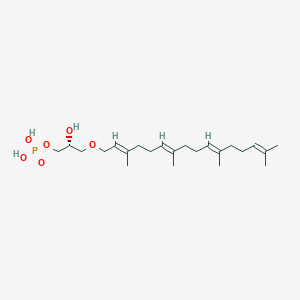
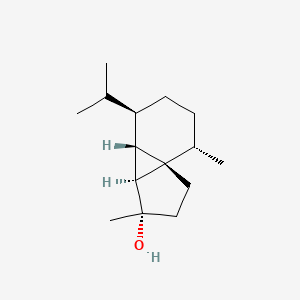
![(1R,5R)-1beta-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3alpha-ol](/img/structure/B1253016.png)
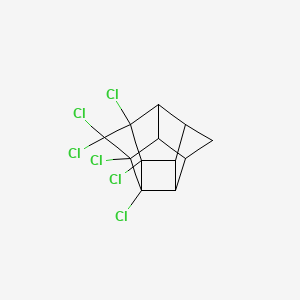
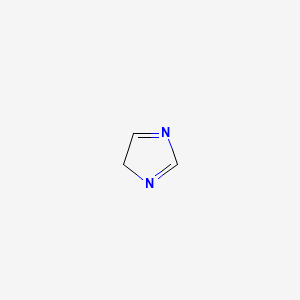

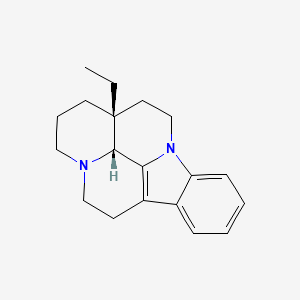

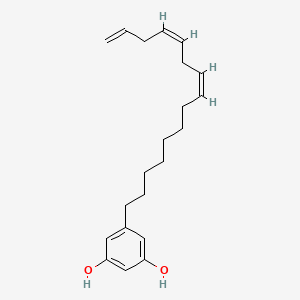
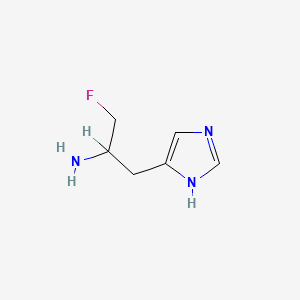

![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline](/img/structure/B1253033.png)
